ROMK1 Inhibitory Potency: Target Compound vs. Clinical Candidate VU591
The target compound inhibits human ROMK1 with an IC50 of 49 nM in a cell-based 86Rb+ efflux assay, making it approximately 5-fold more potent than the reference ROMK inhibitor VU591 (IC50 = 240 nM) tested under comparable thallium-flux conditions [1]. This difference is meaningful for lead optimization, as higher intrinsic potency allows for lower dosing and potentially a wider safety margin.
| Evidence Dimension | ROMK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 49 nM (human ROMK1, 86Rb+ efflux assay in CHO cells) |
| Comparator Or Baseline | VU591: IC50 = 240 nM (human Kir1.1, thallium flux assay in HEK293 cells) |
| Quantified Difference | 4.9-fold greater potency for the target compound |
| Conditions | Human ROMK1 expressed in CHO cells (target) vs. HEK293 cells (VU591); different flux readouts (86Rb+ vs. Tl+) but both are cell-based, physiological temperature |
Why This Matters
A 5-fold potency advantage directly translates into a lower projected human efficacious concentration, reducing the risk of off-target effects at therapeutic doses.
- [1] BindingDB, Entry BDBM50391781: IC50 49 nM (human ROMK1, 86Rb+ efflux). View Source
